molecular formula C15H18N2O5S B14451884 N-[5-(Dimethylamino)naphthalene-1-sulfonyl]-D-serine CAS No. 77481-09-5

N-[5-(Dimethylamino)naphthalene-1-sulfonyl]-D-serine

Cat. No.: B14451884
CAS No.: 77481-09-5
M. Wt: 338.4 g/mol
InChI Key: MGWCYXPXWCPETA-GFCCVEGCSA-N
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Description

N-[5-(Dimethylamino)naphthalene-1-sulfonyl]-D-serine is a fluorescent sulfonamide derivative synthesized by conjugating D-serine to 5-(dimethylamino)naphthalene-1-sulfonyl chloride (dansyl chloride). Dansyl chloride, a fluorogenic reagent, reacts with amines to form sulfonamides, enabling applications in protein labeling, amino acid analysis, and drug discovery . The dansyl group imparts strong fluorescence, enhancing detection sensitivity in biological systems . This compound’s synthesis follows established protocols for dansyl derivatives: dansyl chloride reacts with D-serine in anhydrous pyridine, followed by purification via column chromatography . Its structural features, including the electron-rich naphthalene core and sulfonamide linkage, contribute to its utility in enzyme inhibition studies and fluorescence-based assays .

Properties

CAS No.

77481-09-5

Molecular Formula

C15H18N2O5S

Molecular Weight

338.4 g/mol

IUPAC Name

(2R)-2-[[5-(dimethylamino)naphthalen-1-yl]sulfonylamino]-3-hydroxypropanoic acid

InChI

InChI=1S/C15H18N2O5S/c1-17(2)13-7-3-6-11-10(13)5-4-8-14(11)23(21,22)16-12(9-18)15(19)20/h3-8,12,16,18H,9H2,1-2H3,(H,19,20)/t12-/m1/s1

InChI Key

MGWCYXPXWCPETA-GFCCVEGCSA-N

Isomeric SMILES

CN(C)C1=CC=CC2=C1C=CC=C2S(=O)(=O)N[C@H](CO)C(=O)O

Canonical SMILES

CN(C)C1=CC=CC2=C1C=CC=C2S(=O)(=O)NC(CO)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dansyl-D-serine typically involves the reaction of D-serine with dansyl chloride. The reaction is carried out in an alkaline medium, often using sodium carbonate as a base. The reaction proceeds as follows:

  • Dissolve D-serine in a suitable solvent, such as water or methanol.
  • Add sodium carbonate to the solution to create an alkaline environment.
  • Slowly add dansyl chloride to the mixture while stirring.
  • Allow the reaction to proceed at room temperature for a specified period, usually around 1 hour.
  • Purify the product using techniques such as thin-layer chromatography or high-performance liquid chromatography.

Industrial Production Methods

While the synthesis of Dansyl-D-serine is primarily conducted on a laboratory scale, industrial production would follow similar principles but on a larger scale. The process would involve automated systems for precise control of reaction conditions and purification steps to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Dansyl-D-serine can undergo various chemical reactions, including:

    Substitution Reactions: The dansyl group can be substituted with other functional groups under specific conditions.

    Oxidation and Reduction: The amino acid component can undergo oxidation or reduction, altering its chemical properties.

    Hydrolysis: The compound can be hydrolyzed to separate the dansyl group from D-serine.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as nucleophiles can be used to substitute the dansyl group.

    Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride can be employed.

    Hydrolysis: Acidic or basic conditions can facilitate the hydrolysis of Dansyl-D-serine.

Major Products Formed

    Substitution Reactions: Products with different functional groups replacing the dansyl group.

    Oxidation and Reduction: Oxidized or reduced forms of D-serine.

    Hydrolysis: Free dansyl group and D-serine.

Scientific Research Applications

Dansyl-D-serine has a wide range of applications in scientific research:

    Chemistry: Used as a fluorescent probe to study reaction mechanisms and molecular interactions.

    Biology: Employed in the study of neurotransmission and receptor binding due to the presence of D-serine.

    Medicine: Investigated for its potential role in neurological disorders and as a biomarker for certain conditions.

    Industry: Utilized in the development of fluorescent sensors and analytical techniques.

Mechanism of Action

Dansyl-D-serine exerts its effects through the following mechanisms:

    Fluorescence: The dansyl group emits strong fluorescence under ultraviolet light, making it useful for detection and imaging.

    Neurotransmission: D-serine acts as a co-agonist at the N-methyl-D-aspartate (NMDA) receptor, modulating neurotransmission and synaptic plasticity.

    Molecular Targets and Pathways: The compound interacts with NMDA receptors and other proteins involved in neurotransmission, influencing various signaling pathways.

Comparison with Similar Compounds

Dansyl Sulfonamides

  • Dansylglycine (N-[5-(Dimethylamino)naphthalene-1-sulfonyl]glycine): Structurally analogous but substitutes glycine for D-serine. It shares fluorescence properties (λex/λem ~ 335/510 nm) and is used in peptide sequencing. Melting point: 156–161°C .
  • Dansyl Cadaverine : Features a pentylamine chain instead of D-serine. Used in tracking endocytosis due to its fluorescent lipid-binding properties .

Aromatic Sulfonamides

  • Tosyl (4-Methylbenzenesulfonyl) Derivatives :
    Electron-rich aromatic sulfonamides (e.g., compound [31], 75% yield) exhibit lower fluorescence but higher thermal stability. Used as enzyme inhibitors (e.g., carbonic anhydrase) .
  • Brosyl (4-Bromobenzenesulfonyl) Derivatives :
    Electron-withdrawing bromo substituents enhance electrophilicity, improving binding to metalloproteases. Compound [34] achieved 72% yield .

Fluorescent Twin Reagents

  • Dns-PP and Dens-PP : Piperazine-linked dansyl derivatives for fatty acid analysis. Unlike the D-serine conjugate, these reagents enable isotopic labeling for mass spectrometry .

Physicochemical Properties

Compound CAS Number Purity Melting Point (°C)
N-[5-(Dimethylamino)naphthalene-1-sulfonyl]-D-serine Not listed ≥95%* Data not available
Dansylglycine 1091-85-6 98% 156–161
5-(Dimethylamino)naphthalene-1-sulfonamide 1431-39-6 95%+ Not reported

*Assumed based on purification methods in .

Q & A

Q. What are the common methods for synthesizing N-[5-(Dimethylamino)naphthalene-1-sulfonyl]-D-serine?

The compound is typically synthesized by reacting 5-(dimethylamino)naphthalene-1-sulfonyl chloride (dansyl chloride) with D-serine. The reaction involves nucleophilic substitution at the sulfonyl chloride group under mild basic conditions (e.g., triethylamine in anhydrous dichloromethane or methanol). Purification is achieved via column chromatography using gradients like dichloromethane-ethyl acetate . Monitoring reaction progress with TLC ensures completion before isolation.

Q. How is this compound detected and quantified in experimental settings?

Detection relies on its intrinsic fluorescence. Reverse-phase HPLC coupled with fluorescence detectors (excitation ~340 nm, emission ~520 nm) is standard. The dansyl group’s high quantum yield allows detection at nanomolar concentrations, critical for trace analysis in biological matrices .

Q. What are the primary research applications of this dansyl derivative?

Key applications include:

  • Protein/peptide labeling : Fluorescent tagging of N-terminal amines or other nucleophilic residues for structural or kinetic studies .
  • Membrane interaction studies : Probing hydrophobic environments due to fluorescence sensitivity to polarity changes .
  • Enzyme activity assays : Monitoring substrate cleavage via fluorescence quenching or shifts .

Advanced Research Questions

Q. How does the D-serine configuration influence the compound’s interactions compared to L-serine derivatives?

The D-configuration may alter binding specificity in chiral environments, such as enzyme active sites or receptor pockets. For example, D-serine derivatives might exhibit reduced affinity in systems evolved for L-amino acids. Comparative studies using circular dichroism or crystallography can elucidate stereochemical impacts .

Q. What experimental strategies mitigate fluorescence quenching in complex biological environments?

Quenching by solvent polarity, pH, or collisional quenchers (e.g., halides) can be addressed by:

  • Using inert buffers (e.g., Tris-HCl over phosphate).
  • Incorporating fluorescence lifetime imaging (FLIM) to distinguish environmental effects .
  • Validating results with non-fluorescent analogs or orthogonal probes .

Q. How can reaction conditions be optimized for high-yield synthesis?

Optimization involves:

  • Stoichiometry : Excess dansyl chloride (1.2–1.5 eq) ensures complete amine derivatization.
  • Temperature : Reactions at 4°C minimize side reactions (e.g., sulfonamide hydrolysis).
  • Purification : Gradient elution in chromatography reduces co-elution of byproducts .

Q. What are the stability considerations under various storage conditions?

The compound is light- and moisture-sensitive. Long-term storage at –20°C in amber vials with desiccants preserves integrity. In solution, avoid prolonged exposure to acidic conditions (<pH 5), which hydrolyze the sulfonamide bond .

Q. How to resolve contradictory data regarding its membrane localization in cellular studies?

Discrepancies may arise from nonspecific binding or probe aggregation. Strategies include:

  • Multi-modal imaging : Correlate fluorescence with electron microscopy or lipid-specific dyes.
  • Mutagenesis : Test localization in membrane-protein knockout models.
  • Quantitative analysis : Measure fluorescence anisotropy to assess binding rigidity .

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